1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid
CAS No.:
Cat. No.: VC17788927
Molecular Formula: C18H27NO3
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H27NO3 |
|---|---|
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | 1-(adamantane-1-carbonylamino)cyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C18H27NO3/c20-15(19-18(16(21)22)4-2-1-3-5-18)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,1-11H2,(H,19,20)(H,21,22) |
| Standard InChI Key | JIJJGDPXVLGLKT-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)(C(=O)O)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Introduction
1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid is a complex organic compound featuring a unique structural combination of an adamantane-derived carbonyl group attached to an amino group, which is linked to a cyclohexanecarboxylic acid moiety. This compound has garnered interest in medicinal chemistry and proteomics research due to its potential biological activity and structural diversity.
Chemical Reactivity
The chemical reactivity of 1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid primarily involves amide bond formation and potential acylation reactions. The presence of the amino group facilitates nucleophilic attacks on electrophilic centers, enabling reactions crucial for synthesizing derivatives with enhanced biological properties or altered pharmacokinetics.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, although specific detailed protocols are not widely documented in the available literature. Generally, such syntheses involve the reaction of adamantane-derived carbonyl compounds with amino-functionalized cyclohexanecarboxylic acids.
Applications and Research
1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid is primarily used in proteomics research and medicinal chemistry. Its unique structure suggests potential interactions with biological targets such as enzymes and receptors, which could influence metabolic pathways. Further studies are needed to fully elucidate these interactions and assess their therapeutic implications.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Aminocyclohexanecarboxylic Acid | C7H13NO2 | Simple amino acid structure without adamantane moiety |
| 2-(Adamantan-1-ylformamido)acetic Acid | C12H17NO3 | Contains an adamantane structure but lacks cyclohexane ring |
| 2-(Adamantane-1-carbonyl)-3-(phenyl)propanoic Acid | C19H23NO3 | Features phenyl substitution, enhancing lipophilicity |
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